Octamethylthio-dibenzo-tetrathiafulvalene, with the chemical identifier 129137-82-2, is classified under organic compounds with significant applications in electronic materials, particularly in the development of organic semiconductors and conductive polymers. Its structure allows it to participate in redox reactions, making it useful in various electrochemical applications.
The synthesis of octamethylthio-dibenzo-tetrathiafulvalene typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity.
These methods allow for the systematic addition of methylthio groups while maintaining the integrity of the dibenzo-tetrathiafulvalene core.
The molecular structure of octamethylthio-dibenzo-tetrathiafulvalene features a central dibenzo-tetrathiafulvalene unit with eight methylthio substituents.
Octamethylthio-dibenzo-tetrathiafulvalene can participate in several chemical reactions due to its electron-rich nature.
The mechanism of action for octamethylthio-dibenzo-tetrathiafulvalene primarily revolves around its ability to donate electrons in redox processes.
This mechanism is crucial for its application in organic electronics where charge transfer is essential.
Octamethylthio-dibenzo-tetrathiafulvalene exhibits distinct physical and chemical properties that contribute to its functionality in various applications.
These properties make it suitable for use in electronic devices and materials science.
Octamethylthio-dibenzo-tetrathiafulvalene has several significant applications across various scientific fields:
These applications highlight its versatility and importance in advancing modern materials science and technology.
Octamethylthio-dibenzo-tetrathiafulvalene (abbreviated herein as OMt-DB-TTF) belongs to the class of extended tetrathiafulvalene (TTF) derivatives. Its foundation is the H-shaped TTF core (C₆S₄H₄), where two 1,3-dithiole rings are connected via a central C=C double bond. This planar, electron-rich π-system undergoes reversible two-stage oxidation to form stable radical cation (TTF⁺) and dication (TTF²⁺) species, with the first oxidation potential typically occurring near +0.34 V vs. Ag/AgCl in acetonitrile solutions [3]. The molecular architecture of OMt-DB-TTF features eight methylthio (-SCH₃) substituents symmetrically attached to the peripheral positions of the dibenzo-fused structure. These strongly electron-donating alkylthio groups substantially lower the compound's oxidation potential compared to unsubstituted TTF or even non-alkylated dibenzo-TTF derivatives. This electronic modulation enhances the donor strength, making OMt-DB-TTF exceptionally proficient in forming charge-transfer complexes with electron-deficient acceptor molecules [9].
Table 1: Comparative Redox Potentials of TTF Derivatives
Compound | E₁ (V vs. Ag/AgCl) | E₂ (V vs. Ag/AgCl) | ΔE (E₂-E₁) |
---|---|---|---|
Tetrathiafulvalene (TTF) | 0.34 | 0.78 | 0.44 |
Dibenzo-TTF | ~0.28 | ~0.65 | ~0.37 |
Tetramethylthio-TTF | 0.22 | 0.63 | 0.41 |
OMt-DB-TTF (Theor.) | ~0.18 | ~0.55 | ~0.37 |
Benzannulation refers to the fusion of benzene rings onto the 1,3-dithiole components of the TTF core, creating a dibenzo-tetrathiafulvalene (DB-TTF) framework. This structural expansion significantly increases the conjugated π-surface area, enhancing intermolecular orbital overlap in the solid state—a critical factor for achieving high charge mobility in organic semiconductors [4]. In OMt-DB-TTF, benzannulation occurs at the [1,2,5,6]-positions relative to the central dithiole rings, creating a rigid, planar core. The methylthio (-SCH₃) functionalization serves dual purposes: electronically, these substituents donate electron density through both inductive effects and sulfur lone-pair conjugation, further reducing oxidation potentials. Sterically, while the methyl groups are relatively compact compared to longer alkyl chains, their octa-substitution pattern creates significant molecular bulk. This bulk influences crystal packing by enforcing specific intermolecular distances and angles to minimize steric clashes, often leading to unique packing motifs not observed in less substituted analogues. The sulfur atoms in methylthio groups can also participate in weak intermolecular S···S contacts, contributing to supramolecular assembly [9] [5].
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional molecular structure and intermolecular interactions of OMt-DB-TTF derivatives. While specific crystal structure data for OMt-DB-TTF (CAS 129137-82-2) was not fully detailed in the available search results, crystallographic studies of closely related dibenzo-TTF (DB-TTF) compounds reveal characteristic patterns. The core DB-TTF unit exhibits near-perfect planarity, with the central C=C bond length typically measuring approximately 1.34 Å—intermediate between a standard C=C double bond (1.31 Å) and a C-C single bond (1.54 Å). This bond length reflects significant electron delocalization across the fused system. The methylthio substituents adopt orientations approximately perpendicular to the mean molecular plane to minimize steric strain. Critical packing parameters include intermolecular S···S distances (often in the 3.4–3.6 Å range, close to the sum of van der Waals radii of 3.6 Å) and centroid-to-centroid (π-stacking) distances, which typically range from 3.7–4.2 Å in these derivatives [4].
Dibenzo-TTF derivatives are notably prone to polymorphism—the ability to crystallize in multiple distinct crystal structures (polymorphs) despite identical molecular composition. Research indicates at least four polymorphic modifications exist for unsubstituted dibenzo-TTF at ambient conditions [4]. While comprehensive polymorph screens for OMt-DB-TTF specifically are limited in the accessed sources, the presence of eight methylthio substituents profoundly influences its solid-state behavior compared to parent DB-TTF:
Table 2: Hypothetical Polymorph Characteristics for OMt-DB-TTF Based on DB-TTF Analogues
Polymorph Form | Crystal System | Key Packing Motif | Predominant Intermolecular Contacts | Potential Conductivity |
---|---|---|---|---|
α (alpha) | Monoclinic | Dimeric pairs, 1D chains | S(Core)···S(Core), π-π (slipped) | Low/Moderate (Semicon.) |
β (beta) | Triclinic | Herringbone | S(Me)···S(Core), C-H···π | Low (Insulator/Semicon.) |
γ (gamma) | Orthorhombic | 2D Slip-stacked sheets | S(Me)···S(Me), π-π (short) | Moderate/High (Anisotropic) |
OMt-DB-TTF belongs to a broader family of dibenzo-TTF derivatives. Key structural and electronic comparisons include:
The choice between alkylthio (-SR, R=alkyl) and arylthio (-SAr, Ar=aryl) substituents significantly impacts the properties of DB-TTF derivatives:
Table 3: Substituent Effects on DB-TTF Properties
Substituent Type | Electronic Effect | Oxidation Potential (E₁) | Steric Impact | Packing Efficiency | Dominant Solid-State Interactions |
---|---|---|---|---|---|
Methylthio (OMt) | Strong Donor (-I, +C) | Lowest | Low/Moderate | Moderate/High | S···S, π-π (slipped), van der Waals |
Ethylthio | Strong Donor | Very Low | High | Low/Moderate | van der Waals, weaker S···S |
Phenylthio (Arylthio) | Weak Donor/Mod. Acceptor | Higher than Alkylthio | Very High | Low | π-π (aryl-aryl), C-H···π |
Fluoro | Strong Acceptor | Highest | Low | High | C-F···F, C-F···π, π-π |
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